molecular formula C9H8N2 B149083 4-Methylquinazoline CAS No. 700-46-9

4-Methylquinazoline

Cat. No.: B149083
CAS No.: 700-46-9
M. Wt: 144.17 g/mol
InChI Key: JWEOEZZCZCCPJL-UHFFFAOYSA-N
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Description

4-Methylquinazoline is a natural product found in Streptomyces with data available.

Scientific Research Applications

Pheromone Component in Nasonia Vitripennis

4-Methylquinazoline (4-MeQ) has been identified as a minor component of the male sex pheromone in the parasitoid Nasonia vitripennis. This compound is synthesized in the abdomen of males and synergizes the response of virgin females to major pheromone components in olfactometer tests, although it is not attractive as a single component. 4-MeQ is also responsible for the characteristic medicinal odor of N. vitripennis males (Ruther, Steiner, & Garbe, 2007).

Potential Anticancer Agent

N-(4-Methoxyphenyl)-N,2-dimethylquinazolin-4-amine, a derivative of this compound, has shown potent apoptosis-inducing activity and efficacy in human breast cancer and other mouse xenograft models. This compound also exhibits excellent blood-brain barrier penetration (Sirisoma et al., 2009).

Anti-inflammatory and Antimicrobial Activities

Various 2-methylquinazolin-4(3H)-one derivatives, including those with urea, thiourea, and sulphonamide functionalities, have shown promising anti-inflammatory and antimicrobial activities. These activities were observed in compounds with significant inhibitory effects on TNF-α and IL-6 and against pathogenic bacteria and fungi (Keche & Kamble, 2014).

Inhibitor of DNA Repair Enzyme PARP

2-Alkyl- and 2-aryl-substituted quinazolinones, including 8-methylquinazolinones, have been synthesized and evaluated for inhibitory activity against the DNA repair enzyme poly(ADP-ribose) polymerase (PARP). These compounds, particularly the 8-methylquinazolinones, are among the most potent PARP inhibitors reported to date (Griffin et al., 1998).

Tubulin-Binding Tumor-Vascular Disrupting Agents

A novel class of tubulin-binding tumor-vascular disrupting agents (tumor-VDAs) has been developed, based on 7-methoxy-4-(2-methylquinazolin-4-yl)-3,4-dihydroquinoxalin-2(1H)-one. These compounds have shown significant antitumor activity in animal models and are capable of inhibiting tumor cell proliferation, inducing apoptosis, and disrupting tumor vasculature (Cui et al., 2017).

Anti-tuberculosis Activity

Novel 3-(((substituted phenyl) amino)methyl)-2-methylquinazolin-4(3H)-one compounds have exhibited potent anti-tuberculosis activity, with some analogs showing activity equal to standard anti-tuberculosis drugs like rifampicin. These compounds represent new leads for developing anti-tuberculosis agents (Panneerselvam et al., 2016).

Safety and Hazards

When handling 4-Methylquinazoline, it is advised to avoid breathing in mist, gas, or vapours. Contact with skin and eyes should be avoided. Use personal protective equipment and ensure adequate ventilation. In case of accidental ingestion or contact, seek immediate medical attention .

Properties

IUPAC Name

4-methylquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2/c1-7-8-4-2-3-5-9(8)11-6-10-7/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWEOEZZCZCCPJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=NC2=CC=CC=C12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60287113
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

700-46-9
Record name 4-Methylquinazoline
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48974
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4-Methylquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60287113
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Methylquinazoline
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DA8Y3UW6XP
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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